Cas no 127595-43-1 (1H-Benzimidazole-1-carboxamide,3-ethyl-2,3-dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-,hydrochloride (1:1))

1H-Benzimidazole-1-carboxamide,3-ethyl-2,3-dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-,hydrochloride (1:1) structure
127595-43-1 structure
Product Name:1H-Benzimidazole-1-carboxamide,3-ethyl-2,3-dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-,hydrochloride (1:1)
Numero CAS:127595-43-1
MF:C18H25ClN4O2
MW:364.869703054428
CID:186118
PubChem ID:130945
Update Time:2025-04-19

1H-Benzimidazole-1-carboxamide,3-ethyl-2,3-dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-,hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzimidazole-1-carboxamide,3-ethyl-2,3-dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-,hydrochloride (1:1)
    • (endo-N-8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazol-1-carboxamide
    • 1H-Benzimidazole-1-carboxamide,3-ethyl-2,3-dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct...
    • 1H-Benzimidazole-1-carboxamide,3-ethyl-2,3-dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-2-oxo-,hydrochloride (1:
    • 3-ethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxobenzimidazole-1-carboxamide,hydrochloride
    • 1H-Benzimidazole-1-carboxamide, 3-ethyl-2,3-dihydro-N-(8-methyl-8-azabicylo(3.2.1)oct-3-yl)-2-oxo-, monohydrochloride, endo-
    • 3-ethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide hydrochloride (1:1)
    • Bimu 1
    • BIMU-1
    • 127595-43-1
    • 3-ethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxobenzimidazole-1-carboxamide;hydrochloride
    • 3-Ethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboximidic acid--hydrogen chloride (1/1)
    • CHEMBL544755
    • DTXSID10925917
    • SCHEMBL8717464
    • Inchi: 1S/C18H24N4O2.ClH/c1-3-21-15-6-4-5-7-16(15)22(18(21)24)17(23)19-12-10-13-8-9-14(11-12)20(13)2;/h4-7,12-14H,3,8-11H2,1-2H3,(H,19,23);1H
    • Chiave InChI: NUWJKIOUXGEIII-UHFFFAOYSA-N
    • Sorrisi: Cl.O=C(N1C(N(CC)C2C=CC=CC1=2)=O)NC1CC2CCC(C1)N2C

Proprietà calcolate

  • Massa esatta: 364.16685
  • Massa monoisotopica: 364.167
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 2
  • Complessità: 511
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 55.9Ų

Proprietà sperimentali

  • Punto di ebollizione: 485.1°C at 760 mmHg
  • Punto di infiammabilità: 247.2°C
  • PSA: 55.89
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso